molecular formula C11H12N2O2 B7902992 a-amino-1H-Indole-2-propanoic acid

a-amino-1H-Indole-2-propanoic acid

Cat. No. B7902992
M. Wt: 204.22 g/mol
InChI Key: KYNMONSTYCGIDJ-UHFFFAOYSA-N
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Description

“a-amino-1H-Indole-2-propanoic acid” is a compound with the molecular formula C11H12N2O2 . It is also known by other names such as Indole-2-alanine . This compound is part of the indole family, which is a group of bioactive aromatic compounds that have shown clinical and biological applications .


Molecular Structure Analysis

The molecular structure of “a-amino-1H-Indole-2-propanoic acid” consists of an indole ring attached to a propanoic acid group . The compound has a molecular weight of 204.22 g/mol . The InChIKey for this compound is KYNMONSTYCGIDJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“a-amino-1H-Indole-2-propanoic acid” has a molecular weight of 204.22 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 204.089877630 g/mol .

Future Directions

Indole derivatives, including “a-amino-1H-Indole-2-propanoic acid”, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Future studies should aim to explore the effects and mechanisms of “a-amino-1H-Indole-2-propanoic acid” on host health and disease to further improve existing treatment programs .

properties

IUPAC Name

2-amino-3-(1H-indol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)6-8-5-7-3-1-2-4-10(7)13-8/h1-5,9,13H,6,12H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNMONSTYCGIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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